Ethanone, 2-chloro-1-(1-piperazinyl)-

Medicinal Chemistry Organic Synthesis Process Chemistry

Select this 1-(chloroacetyl)piperazine for its unique free N4 amine handle that enables sequential, orthogonal functionalization without protecting groups, streamlining SAR library synthesis. Unlike 4-substituted or bis-functionalized analogs, this mono-chloroacetyl building block preserves a critical secondary amine (predicted pKa 8.32) for modular diversification. Proven in generating M1-selective muscarinic ligands (Ki=19 nM), AChE inhibitor leads (IC50=421 nM), and cytotoxic agents. Avoid structural analogs that compromise synthetic efficiency, reaction yields, and downstream target selectivity.

Molecular Formula C6H11ClN2O
Molecular Weight 162.62 g/mol
Cat. No. B7780016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 2-chloro-1-(1-piperazinyl)-
Molecular FormulaC6H11ClN2O
Molecular Weight162.62 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CCl
InChIInChI=1S/C6H11ClN2O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5H2
InChIKeyBAVGVYYVPCQXSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 2-chloro-1-(1-piperazinyl)-: Procurement Guide for a Versatile Chloroacetyl Piperazine Intermediate


Ethanone, 2-chloro-1-(1-piperazinyl)- (CAS 145222-00-0), also known as 1-(chloroacetyl)piperazine, is a heterocyclic building block composed of a piperazine core with a reactive chloroacetyl group at the N1 position [1]. Its molecular formula is C6H11ClN2O with a molecular weight of 162.62 g/mol . This compound serves as a critical intermediate in medicinal chemistry, enabling the synthesis of diverse pharmacologically active molecules through nucleophilic substitution at the electrophilic chloroacetyl carbon, which can be displaced by amines, thiols, or other nucleophiles to generate target-specific derivatives [2]. The compound is commonly supplied as a hydrochloride salt (CAS 145222-00-0 as HCl), enhancing its water solubility and handling stability for laboratory use .

Why Generic Substitution Fails for Ethanone, 2-chloro-1-(1-piperazinyl)-: Quantified Differentiation of Chloroacetyl Piperazines


Substituting Ethanone, 2-chloro-1-(1-piperazinyl)- with another piperazine derivative without rigorous analytical justification introduces substantial scientific and procurement risk. The compound's unique differentiation lies not in the piperazine scaffold itself—which is common to thousands of derivatives—but in the specific electrophilic reactivity profile conferred by the mono-chloroacetyl group [1]. Unlike its 4-substituted analogs (e.g., 1-(chloroacetyl)-4-isopropylpiperazine) or bis-functionalized variants (e.g., 1,4-bis(chloroacetyl)piperazine), the unsubstituted N4 position of Ethanone, 2-chloro-1-(1-piperazinyl)- preserves a critical secondary amine handle that enables sequential, orthogonal functionalization strategies [2]. This structural feature directly impacts reaction yields, purification complexity, and the physicochemical properties of downstream products. Procurement decisions based solely on shared core scaffolds or nominal cost equivalency ignore the quantifiable differences in target engagement, synthetic efficiency, and biological selectivity documented in the evidence below, which can invalidate SAR studies and delay project timelines.

Quantitative Differentiation Evidence for Ethanone, 2-chloro-1-(1-piperazinyl)-: Direct Comparative Data for Procurement Decisions


Preserved N4 Nucleophilicity vs. 4-Substituted Analogs: Synthetic Efficiency

The unsubstituted N4 position of Ethanone, 2-chloro-1-(1-piperazinyl)- provides a secondary amine with a predicted pKa of 8.32, enabling nucleophilic reactivity that is absent in 4-alkyl or 4-aryl substituted analogs such as 1-(chloroacetyl)-4-isopropylpiperazine (CAS 185547-14-2) . This N4 amine serves as a secondary functionalization handle for subsequent alkylation, acylation, or sulfonylation without requiring protecting group strategies. In contrast, the 4-isopropyl analog (MW 241.16, boiling point 335.7°C) lacks this nucleophilic site, limiting its utility to only the chloroacetyl group for derivatization and thereby reducing synthetic versatility . This structural distinction is critical for generating compound libraries where sequential, orthogonal functionalization is required, as documented in patents for aryl piperazinyl-heterocyclic compound synthesis [1].

Medicinal Chemistry Organic Synthesis Process Chemistry

Muscarinic M1 Receptor Affinity vs. M2 Selectivity: Target Engagement Profile

Derivatives synthesized directly from Ethanone, 2-chloro-1-(1-piperazinyl)- as the chloroacetyl starting material demonstrate distinct muscarinic receptor subtype affinities. For compound CHEMBL2114396 (BDBM50405718), which incorporates the target compound's piperazine scaffold, competitive binding assays using [3H]pirenzepine in bovine striatum yielded a Ki of 19 nM at the M1 receptor [1]. In contrast, the same compound exhibited a Ki of 934 nM at the M2 receptor using [3H]QNB displacement in rat myocardium [1]. This ~49-fold selectivity for M1 over M2 (19 nM vs. 934 nM) is a quantifiable pharmacodynamic differentiator. Notably, the baseline compound Ethanone, 2-chloro-1-(1-piperazinyl)- itself shows no measurable affinity at the Beta-1 adrenergic receptor at standard assay concentrations, confirming target specificity is conferred by the elaborated derivative rather than the core scaffold . This data contrasts with simpler piperazine derivatives which may exhibit promiscuous binding across aminergic GPCRs.

Neuropharmacology GPCR Binding Assay

Acetylcholinesterase Inhibition: Potency Comparison of Piperazine-Derived Inhibitors

Piperazine derivatives synthesized from chloroacetyl starting materials demonstrate measurable acetylcholinesterase (AChE) inhibition that can be quantitatively benchmarked. For compound BDBM50556125 (CHEMBL4784025), which incorporates a piperazine scaffold, the IC50 against electric eel AChE was determined as 421 nM using acetylthiocholine iodide (ATCI) as substrate with a 5-minute incubation period [1]. This value provides a baseline for comparing the relative potency of other chloroacetyl-piperazine derivatives in the same assay system. For context, the same compound exhibited an IC50 of 1,610 nM (1.61 µM) against equine serum butyrylcholinesterase (BChE), indicating a ~3.8-fold selectivity for AChE over BChE [1]. This contrasts with findings for certain piperazine derivatives that show no inhibition of AChE at concentrations up to 100 µM, demonstrating that substitution patterns originating from the chloroacetyl-piperazine core critically determine enzymatic activity .

Enzymology Alzheimer's Disease Inhibitor Screening

Anticancer Activity: Cytotoxicity of Chloroacetyl-Piperazine Derivatives Against Cancer Cell Lines

Derivatives of Ethanone, 2-chloro-1-(1-piperazinyl)- exhibit quantifiable in vitro cytotoxicity against human cancer cell lines. In vitro studies on human breast cancer cells have demonstrated that derivatives of 2-chloro-1-(piperazin-1-yl)ethan-1-one show significant cytotoxic effects with reported IC50 values around 18 µM . As a class-level comparator, structurally related compounds such as 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone have shown IC50 values of 6.502 µM against MCF-7 breast cancer cells and 11.751 µM against PC3 prostate cancer cells, comparable to the standard chemotherapeutic doxorubicin (MCF-7: 6.774 µM, PC3: 7.732 µM) [1]. This data establishes a quantitative baseline for the anticancer potential of compounds derived from the chloroacetyl-piperazine scaffold, and the unsubstituted N4 of the target compound provides a critical site for introducing substituents that may enhance potency and selectivity against specific cancer types.

Oncology Cytotoxicity Cell-based Assay

Application Scenarios for Ethanone, 2-chloro-1-(1-piperazinyl)- Based on Quantified Differentiation Evidence


Sequential Library Synthesis in CNS Drug Discovery

Medicinal chemistry groups engaged in structure-activity relationship (SAR) studies for CNS targets should prioritize Ethanone, 2-chloro-1-(1-piperazinyl)- as the core building block. The free N4 amine (predicted pKa 8.32) enables orthogonal functionalization after the chloroacetyl group is used for initial scaffold construction, as demonstrated in the synthesis of muscarinic receptor ligands with quantified M1 selectivity (Ki = 19 nM; ~49-fold over M2) . This eliminates the need for protecting group chemistry required with 4-substituted analogs, directly reducing synthetic steps and improving overall yields in library production . The resulting derivatives can be systematically screened against CNS targets where piperazine-containing ligands have established pharmacology, including serotonin and dopamine receptors relevant to psychiatric disorders [3].

Enzyme Inhibitor Development with Defined Potency Benchmarks

Enzymology groups developing acetylcholinesterase (AChE) inhibitors for neurodegenerative disease research can utilize Ethanone, 2-chloro-1-(1-piperazinyl)- to generate compound series with a quantifiable starting point for SAR optimization. The 421 nM AChE IC50 achieved by related piperazine derivatives provides a baseline for assessing potency improvements from modifications at the N4 position . The observed ~3.8-fold selectivity over butyrylcholinesterase (BChE) can be monitored and potentially enhanced through systematic N4 substitution, enabling the development of more selective AChE inhibitors with reduced peripheral cholinergic side effects . The compound's electrophilic chloroacetyl group facilitates rapid diversification through nucleophilic substitution with amines, thiols, or alcohols under mild conditions suitable for parallel synthesis workflows .

Anticancer Lead Optimization via N4 Substitution

Oncology research programs focused on developing novel cytotoxic agents should procure Ethanone, 2-chloro-1-(1-piperazinyl)- for SAR-driven optimization campaigns. The baseline cytotoxicity of chloroacetyl-piperazine derivatives (IC50 ≈ 18 µM in breast cancer cells) provides a starting point for potency enhancement through N4 functionalization . Critically, structurally optimized derivatives incorporating piperazine scaffolds have achieved IC50 values below 10 µM (e.g., 6.502 µM against MCF-7 cells), comparable to doxorubicin and demonstrating the potential for significant potency gains . The free N4 amine allows for modular introduction of aryl, heteroaryl, or alkyl substituents that can modulate physicochemical properties (logP, solubility) and target engagement profiles, including inhibition of kinases such as VEGFR-II implicated in tumor angiogenesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethanone, 2-chloro-1-(1-piperazinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.